N-ethylazetidin-3-amine dihydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
N-ethylazetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-2-7-5-3-6-4-5;;/h5-7H,2-4H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETLPNNWMHRUGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149088-17-5 | |
| Record name | N-ethylazetidin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethylazetidin-3-amine dihydrochloride typically involves the reaction of azetidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The resulting N-ethylazetidin-3-amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-ethylazetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding N-ethylazetidin-3-one.
Reduction: Formation of N-ethylazetidin-3-amine.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
N-ethylazetidin-3-amine dihydrochloride has a molecular formula of C6H13Cl2N and a molecular weight of approximately 176.08 g/mol. Its structure includes an azetidine ring, which is crucial for its biological interactions. The compound is characterized by its unique substitution pattern that influences its chemical reactivity and biological activity.
Scientific Research Applications
The compound has diverse applications in research:
1. Chemistry:
- Synthesis Intermediate: It serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
- Chemical Reactions: It undergoes various reactions such as oxidation, reduction, and substitution, making it versatile for synthetic chemistry.
2. Biology:
- Enzyme Mechanisms: this compound is used to study enzyme mechanisms and as a building block for synthesizing biologically active molecules.
- Neurotransmitter Modulation: Research indicates it may modulate neurotransmitter systems, influencing pathways related to the central nervous system (CNS) .
3. Industry:
- Specialty Chemicals Production: The compound is utilized in producing specialty chemicals and as a reagent in various industrial processes .
Anticancer Activity
This compound has shown promise in anticancer research:
- Induction of Apoptosis: In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer). The compound exhibited significant apoptotic signaling with IC50 values indicating effective concentrations for inducing cell death.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 0.095 | Induction of apoptosis via caspase activation |
| Hs578T | 0.065 | Apoptosis induction and cell cycle arrest |
Other Biological Activities
Beyond anticancer effects, the compound has been investigated for:
- Antimicrobial Properties: Preliminary studies suggest activity against certain bacterial strains.
- Neuroprotective Effects: Its modulation of neurotransmitter systems positions it as a candidate for exploration in neurodegenerative disease models .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
1. Anticancer Study:
A study reported that treatment with the compound resulted in a significant increase in apoptotic cells in MCF-7 cultures compared to control groups, indicating its potential as an anticancer agent.
2. Neuropharmacological Assessment:
In another study focusing on CNS effects, the compound was found to enhance neurotransmitter release in neuronal cultures, suggesting possible applications in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-ethylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares N-ethylazetidin-3-amine dihydrochloride with structurally related azetidine derivatives:
Key Observations :
- Dihydrochloride salts improve aqueous solubility, critical for pharmaceutical formulations .
- Similarity Scores: N,N-Diethylazetidin-3-amine hydrochloride shows a 0.95 similarity to N,N-dimethyl derivatives, indicating minor structural divergence but significant functional differences .
Purity and Commercial Availability
- N,N-Dimethylazetidin-3-amine dihydrochloride is commercially available at ≥97% purity, highlighting its utility in professional research and manufacturing .
- N-Methylazetidin-3-amine dihydrochloride is marketed by suppliers like ECHEMI and TaiChem Ltd., emphasizing its role in drug discovery .
- Limited direct data exist for the ethyl variant, suggesting it may be a less common intermediate compared to methyl or dimethyl analogs.
Biological Activity
N-ethylazetidin-3-amine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
This compound is characterized by its azetidine structure, which is a four-membered nitrogen-containing ring. The compound can be synthesized through various chemical reactions, including nucleophilic substitution and reduction processes. It serves as an intermediate in the synthesis of other biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C5H12Cl2N |
| Molecular Weight | 165.06 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in water |
Antibacterial Activity
Research indicates that this compound exhibits moderate antibacterial activity against various strains of bacteria. In particular, it has been shown to affect Gram-positive bacteria such as Streptococcus pneumoniae and Streptococcus pyogenes. The compound's mechanism involves interference with bacterial ribosomal function, akin to other lincosamide derivatives.
Anticancer Effects
Recent studies have demonstrated that derivatives of azetidine compounds, including this compound, possess antiproliferative properties against cancer cell lines. For instance, compounds with similar structures have shown efficacy in inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as a ligand for certain enzymes, modulating their activity and affecting metabolic pathways.
- Tubulin Interaction : Similar to other azetidine derivatives, it may disrupt microtubule dynamics, which is critical for cell division and proliferation.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial effects of various azetidine derivatives against resistant strains of bacteria. This compound was included in the analysis and showed promising results against S. pneumoniae with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics .
- Antiproliferative Activity : In vitro studies on breast cancer cell lines demonstrated that related compounds significantly inhibited cell growth with IC50 values ranging from 10 to 33 nM. These findings suggest a potential role for this compound as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-ethylazetidin-3-amine dihydrochloride, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step routes, including azetidine ring formation followed by alkylation (e.g., ethyl group introduction) and salt formation with HCl. Key steps:
- Ring formation : Cyclization of precursors like 3-aminopropanol derivatives under acidic or basic conditions .
- Alkylation : Reaction with ethylating agents (e.g., ethyl halides) in polar solvents (e.g., DMF) at controlled temperatures (40–60°C) to avoid side reactions .
- Salt formation : Treatment with HCl gas or concentrated HCl in anhydrous conditions to ensure dihydrochloride stability .
- Purification : Column chromatography (silica gel, methanol/chloroform gradients) or recrystallization from ethanol/water mixtures .
Q. How can the structure and purity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm azetidine ring integrity, ethyl group attachment, and salt protonation .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₅H₁₃N₂·2HCl) .
- Elemental Analysis : Match experimental vs. theoretical C/H/N/Cl percentages (±0.3% tolerance) .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 210–220 nm .
Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?
- Methodological Answer :
- Solubility : Highly soluble in water (>100 mg/mL) and polar solvents (methanol, DMSO). Insoluble in non-polar solvents (hexane) due to ionic nature .
- Stability : Store at 2–8°C in airtight, desiccated containers. Decomposition occurs above 150°C; monitor via thermogravimetric analysis (TGA) . Avoid prolonged exposure to humidity to prevent deliquescence .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of this compound for chiral studies?
- Methodological Answer :
- Chiral resolution : Use chiral stationary phases (e.g., amylose derivatives) in HPLC or SFC (supercritical fluid chromatography) .
- Asymmetric synthesis : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during azetidine ring formation .
- Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra to reference standards .
Q. What experimental strategies are recommended to resolve contradictions in reported biological activities of azetidine derivatives like this compound?
- Methodological Answer :
- Dose-response studies : Test across a wide concentration range (nM–mM) to identify non-linear effects .
- Target validation : Use CRISPR knockouts or siRNA silencing to confirm receptor/enzyme interactions .
- Data triangulation : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance for binding affinity) .
Q. How should researchers design stability studies to assess the compatibility of this compound with formulation excipients?
- Methodological Answer :
- Accelerated stability testing : Incubate compound with excipients (e.g., PEG, cyclodextrins) at 40°C/75% RH for 4–8 weeks .
- Analytical endpoints : Monitor degradation via HPLC-MS for byproducts (e.g., ethylazetidine hydrolysis products) .
- pH dependence : Assess stability across physiological pH ranges (1.2–7.4) using simulated gastric/intestinal fluids .
Q. What computational methods can predict the pharmacokinetic properties of this compound prior to in vivo studies?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Model membrane permeability (e.g., blood-brain barrier penetration) using lipid bilayer systems .
- ADMET prediction tools : Use platforms like SwissADME or ADMETlab to estimate logP, CYP450 interactions, and plasma protein binding .
- Docking studies : Map interactions with cytochrome P450 enzymes to anticipate metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
